molecular formula C25H23N3O2 B11161465 N-(3,3-diphenylpropyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(3,3-diphenylpropyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11161465
M. Wt: 397.5 g/mol
InChI Key: SNZGYSGJKYDUQK-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Acetamide Group: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Attachment of the Diphenylpropyl Group: The diphenylpropyl group can be attached via alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Specific details would require consultation with industrial chemistry resources.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone core.

    Reduction: Reduction reactions may target the carbonyl group in the quinazolinone ring.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases, subject to further research.

    Industry: Possible use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA bases to affect replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores.

    Diphenylpropyl Derivatives: Compounds with similar diphenylpropyl groups.

Uniqueness

N-(3,3-diphenylpropyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide may exhibit unique properties due to the specific combination of its functional groups, which can influence its biological activity and chemical reactivity.

Conclusion

This compound is a compound with potential applications in various scientific fields

Properties

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C25H23N3O2/c29-24(17-28-18-27-23-14-8-7-13-22(23)25(28)30)26-16-15-21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,18,21H,15-17H2,(H,26,29)

InChI Key

SNZGYSGJKYDUQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)CN2C=NC3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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